1-(4-Hydroxy-3-methoxyphenyl)decane-3,5-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Gingerdiol typically involves the reduction of 6-Gingerol. One common method is the catalytic hydrogenation of 6-Gingerol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of 6-Gingerdiol can be achieved through the extraction and purification from ginger rhizomes. The process involves:
Extraction: Using solvents like ethanol or methanol to extract the gingerol compounds from ginger.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate -Gingerdiol from other gingerol derivatives.
Chemical Reactions Analysis
Types of Reactions
6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form -Gingerone.
Reduction: As mentioned, -Gingerol can be reduced to -Gingerdiol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: -Gingerone.
Reduction: -Gingerdiol from -Gingerol.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the formulation of health supplements and functional foods due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-Gingerdiol involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Gingerol : The parent compound of 6-Gingerdiol, known for its pungency and bioactivity.
- 8-Gingerdiol : Another diol derivative with similar properties but differing in the length of the carbon chain.
- 10-Gingerdiol : Similar to 6-Gingerdiol but with a longer carbon chain.
Uniqueness
6-Gingerdiol is unique due to its specific structure and the balance of hydrophilic and lipophilic properties, which contribute to its bioavailability and efficacy. Its ability to modulate multiple biological pathways makes it a versatile compound for therapeutic applications.
Properties
Molecular Formula |
C17H28O4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3 |
InChI Key |
QYXKQNMJTHPKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Origin of Product |
United States |
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